

# L-888,607 Racemate: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: L 888607 Racemate

Cat. No.: B608433

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## Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of the L-888,607 racemate, a compound with a distinct pharmacological profile from its individual enantiomer. While the (S)-enantiomer, L-888,607, is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2), the racemic mixture has been characterized as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1) and the thromboxane A2 receptor (TP). This duality makes the L-888,607 racemate a valuable tool for investigating the roles of these distinct prostanoid receptors in inflammatory and allergic diseases. This document details the discovery, pharmacological properties, and relevant signaling pathways, presenting quantitative data in a clear, tabular format and providing diagrams to illustrate key concepts.

## Discovery and Pharmacological Profile

The discovery of L-888,607 was first reported in a 2005 publication by Gervais et al., which identified it as a potent and selective synthetic agonist of the CRTH2 receptor.<sup>[1]</sup> This receptor is a key player in the type 2 inflammatory response, being expressed on Th2 cells, eosinophils, and basophils.<sup>[1]</sup> L-888,607, the (S)-enantiomer, exhibits high affinity for the human CRTH2 receptor.

Subsequent investigations into the structure-activity relationship of this chemical series revealed a distinct pharmacological profile for the racemic mixture. Unlike the single enantiomer's agonist activity at CRTH2, L-888,607 racemate acts as an antagonist at the prostaglandin D2 receptor subtype 1 (DP1) and the thromboxane A2 receptor (TP).[2][3] This highlights the critical role of stereochemistry in determining the biological activity of this compound series.

## Pharmacological Data

The following tables summarize the key quantitative data for L-888,607 and its racemate.

Table 1: Binding Affinity (Ki) of L-888,607 for Prostanoid Receptors

Receptor	Ki (nM)
CRTH2 (DP2)	0.8
DP1	2331
TP	283
EP2	8748
EP3-III	1260
EP4	4634
FP	10018
IP	14434

Data from a study identifying L-888,607 as a selective CRTH2 agonist.[1]

Table 2: Binding Affinity (Ki) of L-888,607 Racemate for Prostanoid Receptors

Receptor	Ki (nM)
DP1	132
TP	17

Data characterizing L-888,607 racemate as a DP1 and TP antagonist.[\[2\]](#)[\[3\]](#)

## Synthesis

While detailed, step-by-step synthesis protocols are often proprietary, the general chemical structure of L-888,607 is known to be 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H,4H-carbazol-1-yl]acetic acid. The synthesis of the racemate would follow a similar pathway but without the chiral separation or asymmetric synthesis step that isolates the (S)-enantiomer.

### Chemical Properties

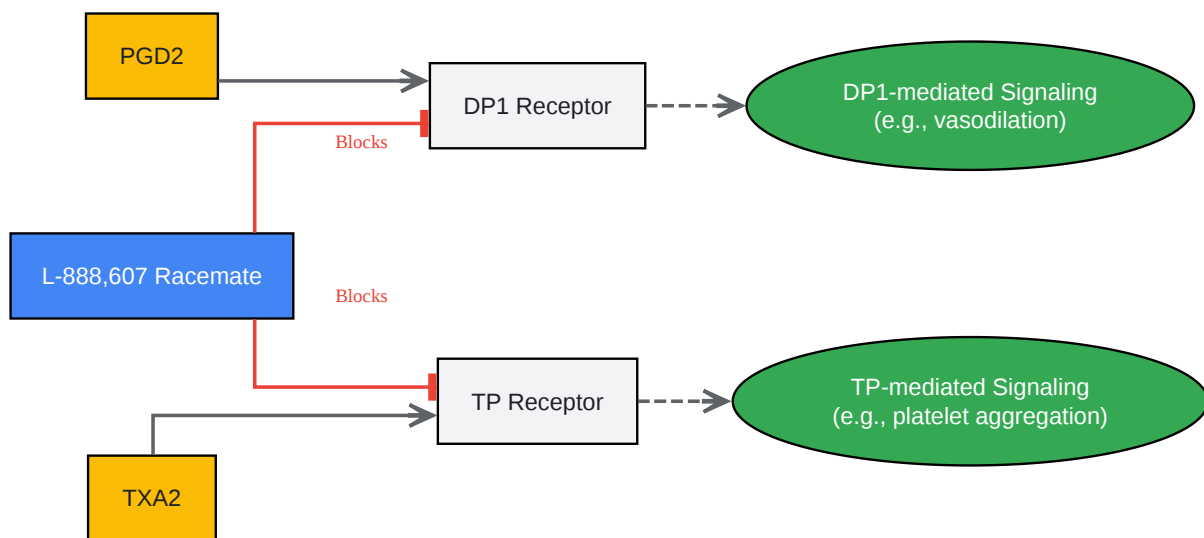
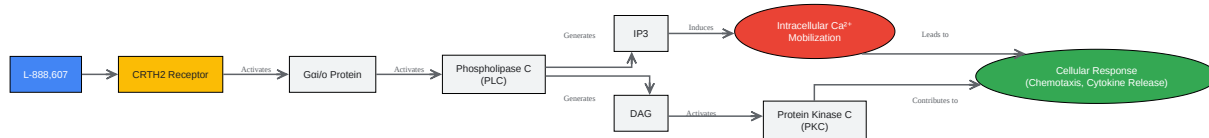
Property	Value
L-888,607 CAS Number	860033-06-3 <a href="#">[4]</a>
L-888,607 Racemate CAS Number	1030017-51-6 <a href="#">[5]</a>
Molecular Formula	C <sub>19</sub> H <sub>15</sub> ClFNO <sub>2</sub> S <a href="#">[4]</a>
Molecular Weight	375.84 g/mol <a href="#">[4]</a>

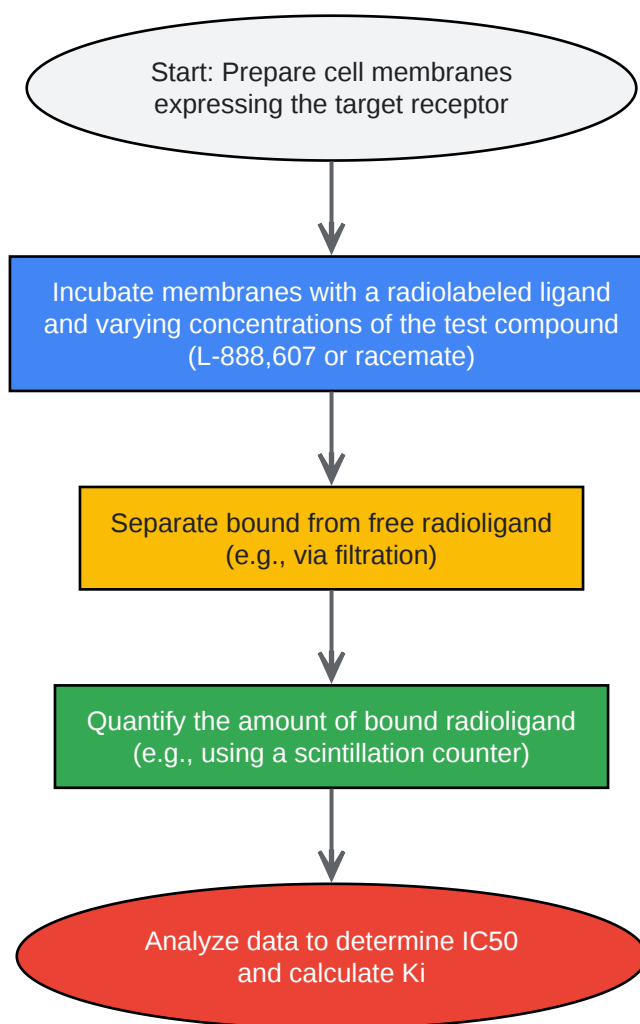
## Signaling Pathways

The distinct pharmacological profiles of L-888,607 and its racemate mean they modulate different signaling cascades. The following diagrams illustrate these pathways.

### CRTH2 Agonism by L-888,607

L-888,607, as a CRTH2 agonist, mimics the action of its natural ligand, prostaglandin D<sub>2</sub> (PGD<sub>2</sub>), on Th2 cells, eosinophils, and basophils. This activation is central to the progression of type 2 allergic inflammation.





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## References

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